molecular formula C10H11FN4O3S B12103353 3'-Deoxy-3'-fluoro-6-thioinosine

3'-Deoxy-3'-fluoro-6-thioinosine

Cat. No.: B12103353
M. Wt: 286.29 g/mol
InChI Key: XNAQDSXVPVCTCS-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-6-thioinosine is a synthetic nucleoside analog with the molecular formula C10H11FN4O3S and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 3’ position and a sulfur atom at the 6 position of the inosine molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-6-thioinosine typically involves multiple steps, starting from inosine. The key steps include the introduction of the fluorine atom at the 3’ position and the sulfur atom at the 6 position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-6-thioinosine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product. The industrial process may also involve the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-6-thioinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various fluorinated or thiolated derivatives .

Scientific Research Applications

3’-Deoxy-3’-fluoro-6-thioinosine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-6-thioinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine and sulfur atoms play a crucial role in its biological activity by affecting the compound’s interaction with enzymes and other molecular targets. The specific pathways and molecular targets involved in its action are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluoro-6-thioinosine is unique due to the simultaneous presence of both fluorine and sulfur atoms, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11FN4O3S

Molecular Weight

286.29 g/mol

IUPAC Name

9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)

InChI Key

XNAQDSXVPVCTCS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

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